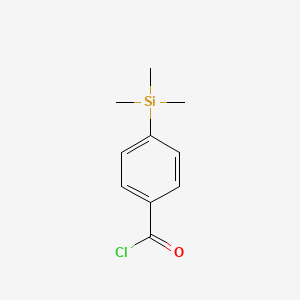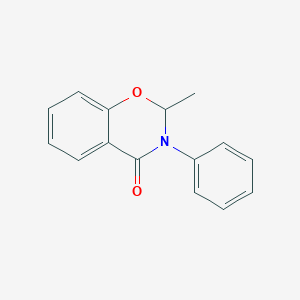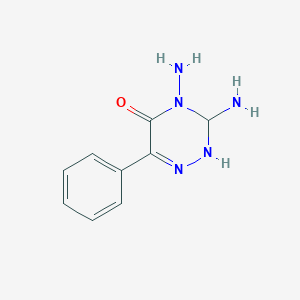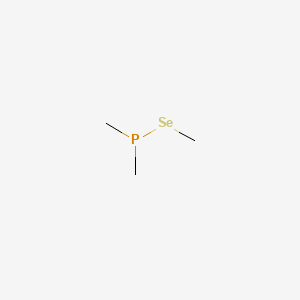
Ethene;ethenyl acetate;2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene: , ethenyl acetate , and 2-methylprop-2-enoic acid are three distinct organic compounds with significant roles in various industrial and scientific applications
Vorbereitungsmethoden
Ethene
Ethene can be prepared through several methods:
Laboratory Preparation: Ethene is commonly prepared by dehydrating ethanol using concentrated sulfuric acid at around 170°C.
Industrial Production: Ethene is primarily produced by steam cracking of hydrocarbons such as ethane and propane.
Ethenyl Acetate
Ethenyl acetate is synthesized through:
Ethylene Gas Phase Method: Ethylene, oxygen, and acetic acid react in the presence of a palladium catalyst at 160-180°C.
Ethylene Liquid Phase Method: Ethylene and acetic acid react with palladium chloride and copper chloride as catalysts.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is prepared by:
Acetone Cyanohydrin Route: Acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, which is then hydrolyzed to methacrylic acid.
Isobutylene Oxidation: Isobutylene is oxidized sequentially to methacrolein and then to methacrylic acid.
Analyse Chemischer Reaktionen
Ethene
Ethene undergoes various reactions:
Addition Reactions: Ethene reacts with halogens (e.g., chlorine) to form dihaloalkanes.
Polymerization: Ethene polymerizes to form polyethylene, a widely used plastic.
Oxidation: Ethene can be oxidized to form ethylene oxide, which is further converted to ethylene glycol.
Ethenyl Acetate
Ethenyl acetate undergoes:
Polymerization: It polymerizes to form polyvinyl acetate, used in adhesives and paints.
Hydrolysis: Ethenyl acetate hydrolyzes to form acetic acid and ethylene.
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes:
Esterification: It reacts with alcohols to form esters, such as methyl methacrylate.
Polymerization: It polymerizes to form polymethacrylic acid, used in various applications.
Wissenschaftliche Forschungsanwendungen
Ethene
Ethene is extensively studied for its role as a plant hormone regulating growth and ripening . It is also used in the production of polyethylene and other chemicals .
Ethenyl Acetate
Ethenyl acetate is used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings . It is also used in the synthesis of other chemicals .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid is used in the production of polymethacrylic acid and its esters, which are important in the manufacture of resins, coatings, and adhesives . It is also used in drug delivery systems .
Wirkmechanismus
Ethene
Ethene acts as a signaling molecule in plants, binding to ethylene receptors and initiating a cascade of events that regulate growth and development .
Ethenyl Acetate
Ethenyl acetate acts as a monomer in polymerization reactions, forming long polymer chains through radical mechanisms .
2-methylprop-2-enoic acid
2-methylprop-2-enoic acid undergoes polymerization through free radical mechanisms, forming polymers with various applications .
Vergleich Mit ähnlichen Verbindungen
Ethene
Similar compounds include ethane and acetylene. Ethene is unique due to its double bond, making it more reactive and suitable for polymerization .
Ethenyl Acetate
Similar compounds include ethyl acetate and propyl acetate. Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate .
2-methylprop-2-enoic acid
Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to its methyl group, which affects its polymerization properties .
Eigenschaften
CAS-Nummer |
26375-31-5 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethene;ethenyl acetate;2-methylprop-2-enoic acid |
InChI |
InChI=1S/2C4H6O2.C2H4/c1-3-6-4(2)5;1-3(2)4(5)6;1-2/h3H,1H2,2H3;1H2,2H3,(H,5,6);1-2H2 |
InChI-Schlüssel |
AXICFBPWRAFPRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)O.CC(=O)OC=C.C=C |
Verwandte CAS-Nummern |
26375-31-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


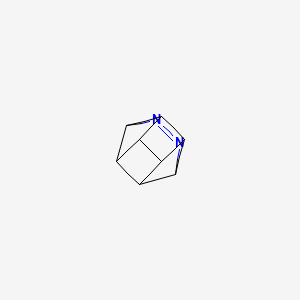
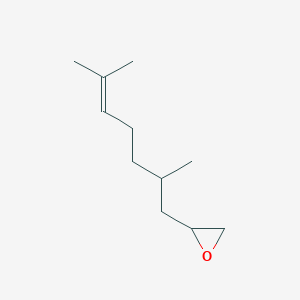

![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
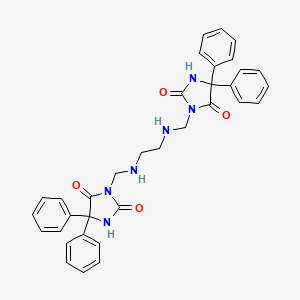
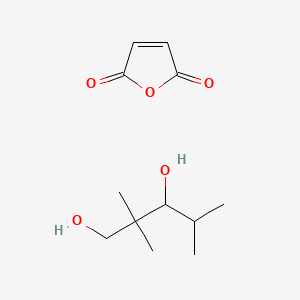
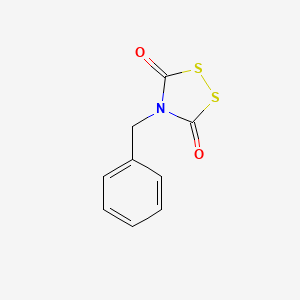

![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
